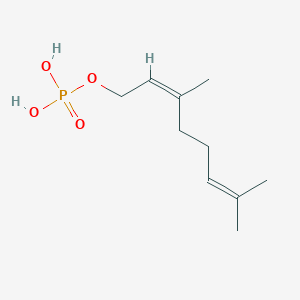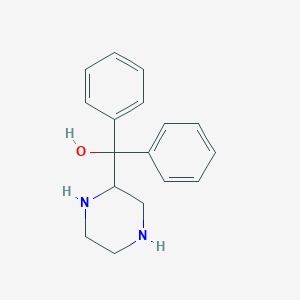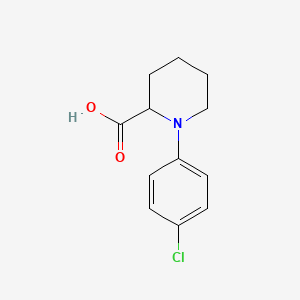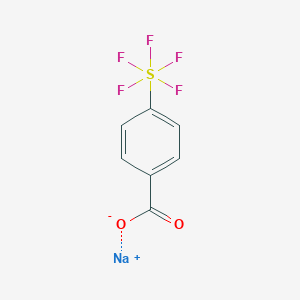
Sodium 4-(pentafluoro-l6-sulfanyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(pentafluoro-l6-sulfanyl)benzoate is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(pentafluoro-l6-sulfanyl)benzoate typically involves the introduction of the pentafluorosulfanyl group onto a benzoate precursor. One common method includes the reaction of a benzoic acid derivative with a pentafluorosulfanylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-(pentafluoro-l6-sulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of sulfanyl or thiol derivatives.
Substitution: The pentafluorosulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-(pentafluoro-l6-sulfanyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential probe for biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Mecanismo De Acción
The mechanism by which sodium 4-(pentafluoro-l6-sulfanyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The pentafluorosulfanyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparación Con Compuestos Similares
- 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide
- 1-Fluoro-4-(pentafluoro-lambda6-sulfanyl)benzene
Comparison: Sodium 4-(pentafluoro-l6-sulfanyl)benzoate stands out due to its specific structural features and the presence of the benzoate moiety, which can influence its reactivity and applications. Compared to similar compounds, it offers unique advantages in terms of stability and electronic properties, making it particularly suitable for use in advanced materials and electronic applications .
Propiedades
Fórmula molecular |
C7H4F5NaO2S |
|---|---|
Peso molecular |
270.15 g/mol |
Nombre IUPAC |
sodium;4-(pentafluoro-λ6-sulfanyl)benzoate |
InChI |
InChI=1S/C7H5F5O2S.Na/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
Clave InChI |
CDYLGXCNEXMPER-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])S(F)(F)(F)(F)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


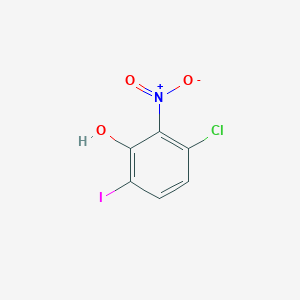
![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)



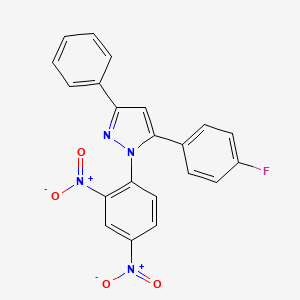
![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)


![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
